Benzenesulfinamidine
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Overview
Description
Benzenesulfinamidine is a sulfinamidine. It derives from a benzenesulfinic acid.
Scientific Research Applications
Bioactivity and Medicinal Applications
Benzenesulfinamidine and its derivatives exhibit a broad spectrum of potential applications in medicinal chemistry. Notably, benzenesulfonyl hydrazones, a class of compounds closely related to this compound, possess antibacterial, antifungal, anticancer, antidepressant properties, activity against Alzheimer's disease, insecticidal activity, and the ability to inhibit the activity of enzymes (Łukasz Popiołek, 2021).
Chemical Synthesis and Modifications
This compound derivatives are used in various chemical synthesis processes. For instance, the 4'-benzenesulfonyl derivative of 3'-deoxythymidine undergoes nucleophilic substitution with organoaluminum and organosilicon reagents, leading to the production of various 4'-substituted analogues (H. Shimada et al., 2010). Additionally, the Friedel-Crafts reaction of 1-benzenesulfonyl-2-bromomethylethyleneimine with benzene is a significant chemical process involving this compound derivatives (W. R. Koehler, 1962).
Environmental Analysis
This compound and related compounds like benzenesulfonamides are recognized for their presence and behavior in the environment. They are classified as emerging organic pollutants, with some considered ubiquitous water contaminants. Analytical methods for determining these compounds in environmental matrices have been developed (P. Herrero et al., 2014).
Potential Antitrypanosomal Agents
Some derivatives of this compound have been investigated for their potential as antitrypanosomal agents. Specifically, 1,4-bis(4-guanylphenylethyl)benzenes have shown activity against Trypanosoma rhodesiense in mice, highlighting their potential in this field (B. Das et al., 1982).
Stem Cell Mobilization
A novel method combining this compound derivatives with existing molecules for mobilizing stem cells from bone marrow to the bloodstream has been developed. This advancement could improve donor-patient treatments in regenerative medicine (S. Nilsson & B. Cao, 2016).
Enzyme Inhibition Studies
This compound derivatives have shown inhibitory activities on human paraoxonase-I (hPON1), an enzyme involved in various metabolic processes. This highlights their potential as enzyme inhibitors in medicinal research (M. Işık et al., 2019).
Cancer Research
Certain this compound derivatives have demonstrated significant inhibition of tumor-associated carbonic anhydrase XII, a potential target in anticancer therapy (M. Ceruso et al., 2015).
Synthetic Applications
This compound compounds have been used in the synthesis of a variety of chemical structures, illustrating their versatility in organic synthesis (O. Familoni, 2002).
Environmental Toxicity
Studies on the toxicity of sulfonated derivatives, including benzenesulfonamides, in municipal sewage treatment plants have been conducted. These studies provide insight into their environmental impact and potential risks (M. Alonso et al., 2005).
Antiproliferative Activity in Cancer Research
Novel derivatives of this compound have shown promising antiproliferative activity against various human cancer cell lines, suggesting their potential use in cancer therapy (Aneta Pogorzelska et al., 2017).
Pharmacological Studies
Quantitative studies on the hypoglycemic activities of benzenesulfinamidopyrimidines have been performed, demonstrating the pharmacological potential of these compounds (J. Seydel et al., 1975).
Properties
Molecular Formula |
C6H8N2S |
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Molecular Weight |
140.21 g/mol |
IUPAC Name |
(aminosulfinimidoyl)benzene |
InChI |
InChI=1S/C6H8N2S/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H3,7,8) |
InChI Key |
ANLJRIKAGKTCET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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